molecular formula C5H7F4N B8189123 3,3,5,5-Tetrafluoro-piperidine

3,3,5,5-Tetrafluoro-piperidine

Cat. No.: B8189123
M. Wt: 157.11 g/mol
InChI Key: KTQHQSFIBXHOTO-UHFFFAOYSA-N
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Description

3,3,5,5-Tetrafluoro-piperidine: is a fluorinated heterocyclic compound with the molecular formula C5H7F4N. It is a derivative of piperidine, where four hydrogen atoms are replaced by fluorine atoms at the 3 and 5 positions. This compound is of interest due to its unique chemical properties imparted by the presence of fluorine atoms, which can significantly alter the electronic and steric characteristics of the molecule .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3,5,5-Tetrafluoro-piperidine typically involves the fluorination of piperidine derivatives. One common method is the direct fluorination of piperidine using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert solvent like acetonitrile at low temperatures to prevent over-fluorination and to achieve selective substitution at the desired positions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure better control over reaction parameters and to enhance safety. The use of automated systems allows for precise control of temperature, pressure, and reagent addition, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3,3,5,5-Tetrafluoro-piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3,3,5,5-Tetrafluoro-piperidine is used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals. Its unique electronic properties make it a valuable intermediate in various synthetic pathways .

Biology and Medicine: In medicinal chemistry, fluorinated piperidines are explored for their potential as enzyme inhibitors, receptor modulators, and other bioactive compounds. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates .

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants. Its unique properties can impart desirable characteristics such as increased chemical resistance and thermal stability .

Mechanism of Action

The mechanism of action of 3,3,5,5-Tetrafluoro-piperidine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can influence the binding affinity and selectivity of the compound, leading to enhanced biological effects .

Comparison with Similar Compounds

  • 3,3,5,5-Tetrafluoro-pyrrolidine
  • 3,3,5,5-Tetrafluoro-azetidine
  • 3,3,5,5-Tetrafluoro-pyridine

Comparison: Compared to other fluorinated heterocycles, 3,3,5,5-Tetrafluoro-piperidine offers a unique combination of electronic and steric properties due to the presence of four fluorine atoms on a six-membered ring. This can result in different reactivity patterns and biological activities. For example, 3,3,5,5-Tetrafluoro-pyrrolidine, with a five-membered ring, may exhibit different conformational preferences and reactivity compared to the six-membered piperidine .

Properties

IUPAC Name

3,3,5,5-tetrafluoropiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F4N/c6-4(7)1-5(8,9)3-10-2-4/h10H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTQHQSFIBXHOTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNCC1(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F4N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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